Aglycone Hydroxylation vs Neohancoside A
Neohancoside B is distinguished from its closest structural analog, neohancoside A, by the presence of a hydroxyl group at the C-9 position of the linalool-derived aglycone moiety. While neohancoside A bears the linaloyl (3,7-dimethylocta-1,6-dien-3-yl) aglycone without terminal hydroxylation, neohancoside B incorporates the 8-hydroxylinaloyl (8-hydroxy-3,7-dimethylocta-1,6-dien-3-yl) aglycone [1]. This structural modification introduces an additional hydrogen-bonding site and alters the compound‘s physicochemical profile, as evidenced by distinct chromatographic retention behavior and NMR spectral signatures [2].
| Evidence Dimension | Aglycone structure |
|---|---|
| Target Compound Data | 9-hydroxylinalool (8-hydroxy-3,7-dimethylocta-1,6-dien-3-yl) aglycone |
| Comparator Or Baseline | Neohancoside A: linalool (3,7-dimethylocta-1,6-dien-3-yl) aglycone without C-9 hydroxylation |
| Quantified Difference | Presence of terminal hydroxyl group (mass difference: +16 Da; molecular formula difference: C21H36O11 vs. C21H36O10) |
| Conditions | Compounds isolated from Cynanchum hancockianum roots; structures confirmed by 1H NMR, 13C NMR, and MS spectroscopic analysis |
Why This Matters
The C-9 hydroxyl group represents a critical structural determinant that affects hydrogen bonding capacity, polarity, and potentially receptor binding interactions—any procurement decision for structure-activity relationship studies must specify neohancoside B rather than neohancoside A to maintain experimental validity.
- [1] Lou H, Li X, Onda M, Konda Y, Machida T, Toda Y, Harigaya Y. Further isolation of glycosides from Cynanchum hancockianum. J Nat Prod. 1993;56(9):1437-1443. PMID: 8254343. View Source
- [2] Morishima N, Koto S, Oshima M, Sugimoto A, Zen S. First total synthesis of two new diglycosides, neohancosides A and B, from Cynanchum hancockianum. Carbohydr Res. 1997;301(3):123-143. View Source
